
9-(p-Aminostyryl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(p-Aminostyryl)acridine is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound this compound is particularly notable for its unique structure, which includes an acridine core with a p-aminostyryl substituent. This structure imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Aminostyryl)acridine typically involves the condensation of 9-aminoacridine with p-nitrostyrene, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(p-Aminostyryl)acridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The acridine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be employed.
Major Products: The major products formed from these reactions include various substituted acridines and their derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
9-(p-Aminostyryl)acridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.
Biology: Employed in the study of DNA intercalation and as a marker for cellular imaging.
Mécanisme D'action
The mechanism of action of 9-(p-Aminostyryl)acridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerase, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in the context of its anticancer properties .
Comparaison Avec Des Composés Similaires
9-Aminoacridine: Known for its antibacterial and anticancer properties.
Amsacrine: A clinically used anticancer drug that also intercalates with DNA and inhibits topoisomerase.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness: 9-(p-Aminostyryl)acridine is unique due to its specific p-aminostyryl substituent, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with DNA and other biomolecules .
Propriétés
Numéro CAS |
23045-49-0 |
|---|---|
Formule moléculaire |
C21H16N2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-[(E)-2-acridin-9-ylethenyl]aniline |
InChI |
InChI=1S/C21H16N2/c22-16-12-9-15(10-13-16)11-14-17-18-5-1-3-7-20(18)23-21-8-4-2-6-19(17)21/h1-14H,22H2/b14-11+ |
Clé InChI |
KIYQJAYCIBPURM-SDNWHVSQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=C/C4=CC=C(C=C4)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=CC4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


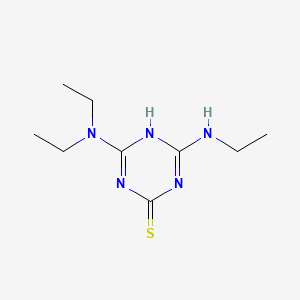
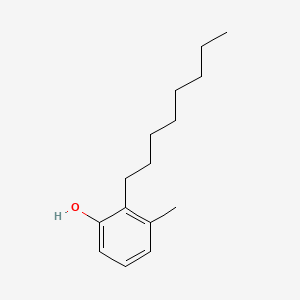

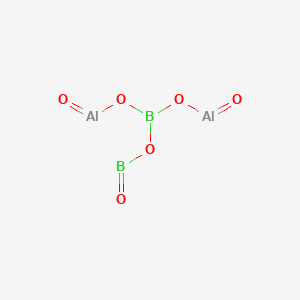
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
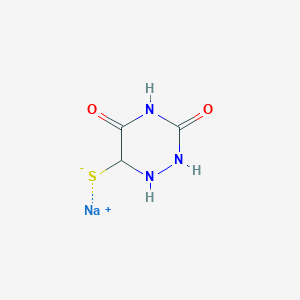
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
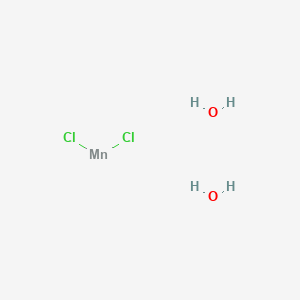
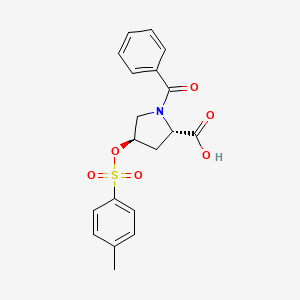
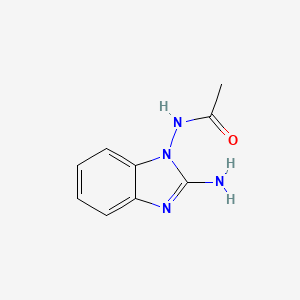
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
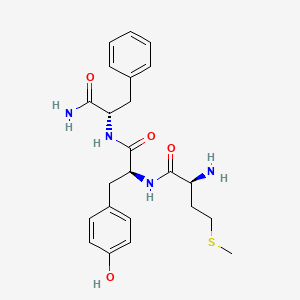
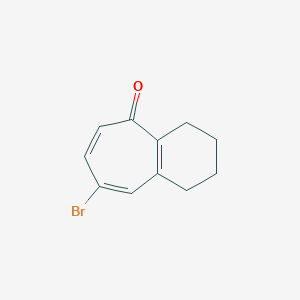
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
